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An In-depth Technical Guide to the Physicochemical Properties of Norcholic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcholic acid (NCA), a C23 bile acid, is a derivative of the primary bile acid, cholic acid.[1] While typically a minor component of the human bile acid pool, its presence can become more significant under certain pathological conditions, such as liver cirrhosis and the inborn metabolic disorder cerebrotendinous xanthomatosis (CTX).[1][2] Recent research has illuminated its role in cellular signaling, particularly in the context of cancer biology. Studies have shown that Norcholic acid can promote tumor progression and immune escape in hepatocellular carcinoma by modulating the farnesoid X receptor (FXR), a key nuclear receptor in bile acid homeostasis.[3][4][5][6] Understanding the physicochemical properties of Norcholic acid is therefore critical for elucidating its biological functions and evaluating its potential as a therapeutic target or biomarker.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Norcholic acid**, detailed experimental methodologies for their determination, and visualizations of its relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **Norcholic acid** are summarized in the table below. These properties are essential for predicting its behavior in biological systems,



including absorption, distribution, metabolism, and excretion (ADME), as well as for designing formulations and experimental protocols.

Property	Value	Source(s)
IUPAC Name	(3R)-3- [(3R,5S,7R,8R,9S,10S,12S,13 R,14S,17R)-3,7,12-trihydroxy- 10,13-dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16, 17-tetradecahydro-1H- cyclopenta[a]phenanthren-17- yl]butanoic acid	[7]
Synonyms	Nor Cholic Acid, 23-Norcholic Acid, (5β)-3α,7α,12α- trihydroxy-24-norcholan-23-oic acid	[1][3][8]
CAS Number	60696-62-0	[1][3][4][7][8][9]
Molecular Formula	C23H38O5	[1][3][4][7][9]
Molecular Weight	394.54 g/mol	[3][8]
Appearance	White, solid powder	[3][4]
Melting Point	182.5 °C	[8]
Boiling Point	Not available (likely decomposes)	
Density (Predicted)	1.201 g/cm ³	[3][10]
pKa (Carboxylic Acid)	~5.0 (Estimated for unconjugated bile acids)	[11][12]
Solubility	DMSO: 80 mg/mL (202.77 mM) Methanol: 10 mg/mL (25.35 mM) Water: Insoluble (general property of nonconjugated bile acids)	[1][3][10][13]



Experimental Protocols & Methodologies

The determination of the physicochemical properties of bile acids like **Norcholic acid** requires specific and validated experimental methods. Below are detailed protocols for key parameters.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa of the carboxylic acid group on the **Norcholic acid** side chain is a critical determinant of its ionization state and solubility in aqueous environments at different pH values.

Methodology:

- Sample Preparation: Prepare a standard solution of **Norcholic acid** (e.g., 0.01 M) in a cosolvent system, typically a mixture of water and an organic solvent like methanol or ethanol, to ensure complete dissolution.
- Titration Setup: Use a calibrated pH meter with a glass electrode and an automatic titrator (e.g., a micro-burette) for precise delivery of the titrant. Maintain a constant temperature (e.g., 25°C) using a water bath.
- Titrant: A standardized solution of a strong base, such as 0.1 M potassium hydroxide (KOH)
 or sodium hydroxide (NaOH), prepared in the same co-solvent system to avoid precipitation.

Procedure:

- Place a known volume of the Norcholic acid solution into the titration vessel.
- Slowly add the basic titrant in small, precise increments.
- Record the pH of the solution after each addition, allowing the reading to stabilize.

Data Analysis:

 Plot the measured pH values against the volume of titrant added to generate a titration curve.



 The pKa is determined from the pH value at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the curve. The pKa of unconjugated bile acids is generally around 5.0.[11]

Measurement of Solubility

Solubility data is crucial for in vitro and in vivo studies, as well as for formulation development. The shake-flask method is a standard approach.

Methodology:

- Sample Preparation: Add an excess amount of solid Norcholic acid to a known volume of the solvent of interest (e.g., DMSO, Methanol, Phosphate-Buffered Saline pH 7.4) in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: Centrifuge the samples at high speed to pellet the excess, undissolved solid.
- Quantification:
 - Carefully extract a precise aliquot of the clear supernatant.
 - Dilute the aliquot with an appropriate mobile phase.
 - Determine the concentration of dissolved Norcholic acid using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
- Calculation: The solubility is reported in units such as mg/mL or molarity (M) based on the measured concentration in the saturated solution.

Determination of Lipophilicity (LogP)



The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its membrane permeability and interaction with hydrophobic protein pockets.

Methodology:

- Phase Preparation: Pre-saturate n-octanol with water and water (or a buffer like PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the phases to separate.
- Sample Preparation: Prepare a stock solution of Norcholic acid in the aqueous phase at a concentration well below its solubility limit.
- Partitioning:
 - Combine equal, known volumes of the n-octanol and the Norcholic acid-containing aqueous phase in a sealed vial.
 - Agitate the vial for several hours to allow the compound to partition between the two immiscible phases until equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure a clean separation of the n-octanol (upper) and aqueous (lower) layers.
- Quantification:
 - Carefully sample a known volume from each phase.
 - Analyze the concentration of Norcholic acid in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. General methods for bile acids have been described using this principle.[14][15]

Visualizations: Pathways and Workflows Biological Signaling Pathway

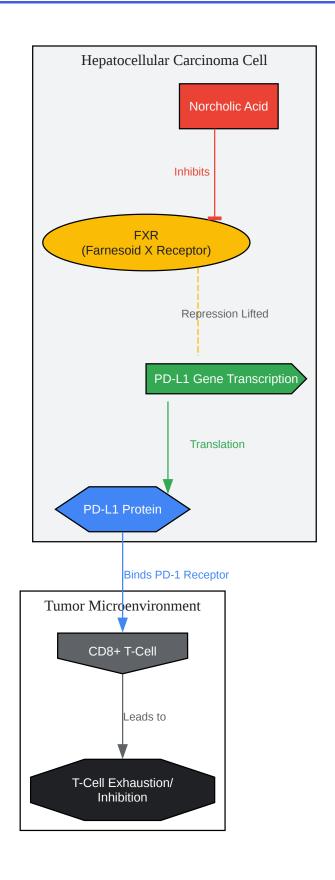


Foundational & Exploratory

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Norcholic acid has been identified as a negative regulator of the Farnesoid X Receptor (FXR). This interaction promotes hepatocellular carcinoma (HCC) progression and immune evasion by increasing the expression of the immune checkpoint protein PD-L1, which in turn suppresses T-cell activity.





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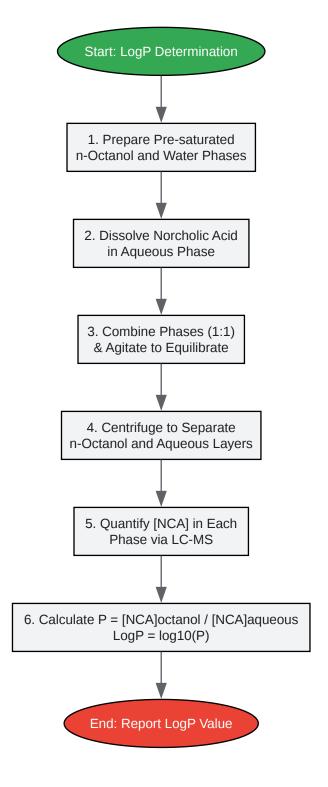


Caption: **Norcholic acid** inhibits FXR, increasing PD-L1 expression and promoting immune escape.

Experimental Workflow Diagram

The following diagram illustrates the standardized shake-flask method for determining the noctanol/water partition coefficient (LogP) of **Norcholic acid**.





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Caption: Workflow for the experimental determination of the LogP value of **Norcholic acid**.



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